Cancer Cell Selectivity: Gboxin Spares Normal Cells Unlike Broad-Spectrum OXPHOS Inhibitors
Gboxin exhibits a high degree of selectivity for glioblastoma (GBM) cells over non-cancerous cells, a key differentiator from broad-spectrum OXPHOS inhibitors like oligomycin. In a 200,000-compound screen, Gboxin specifically inhibited the growth of primary mouse GBM cells (HTS line) but not mouse embryonic fibroblasts (MEFs) or neonatal astrocytes [1]. This selectivity was confirmed in viability assays showing a clear therapeutic window for HTS cells [2]. In contrast, oligomycin, a classic Complex V inhibitor, inhibits both cancerous and non-cancerous cells, leading to systemic toxicity [3].
| Evidence Dimension | Cell Viability (Selectivity) |
|---|---|
| Target Compound Data | Inhibits HTS GBM cells; no effect on MEFs or astrocytes |
| Comparator Or Baseline | Oligomycin (Complex V inhibitor) |
| Quantified Difference | Oligomycin: non-selective toxicity to all cells; Gboxin: GBM-selective |
| Conditions | 96-hour viability assay; HTS GBM cells vs. MEFs vs. astrocytes |
Why This Matters
This selectivity profile is critical for in vivo studies where minimizing off-target toxicity to normal brain tissue is paramount.
- [1] Shi, Y. et al. Nature 567, 341–346 (2019). Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. View Source
- [2] Extended Data Fig. 1, Shi, Y. et al. Nature 567, 341–346 (2019). View Source
- [3] Symersky, J. et al. Proc. Natl. Acad. Sci. USA 109, 13961–13965 (2012). Oligomycin frames a common drug-binding site in the ATP synthase. View Source
